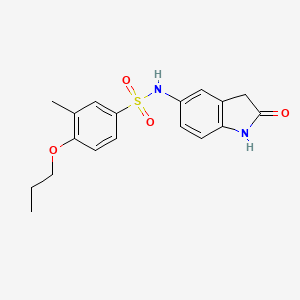

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

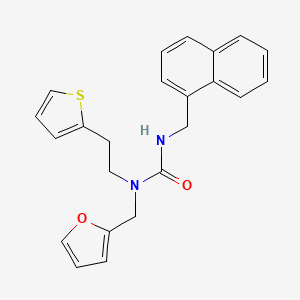

The compound N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a novel sulfonamide derivative. Sulfonamides are known for their diverse biological activities and are often incorporated into various heterocyclic frameworks to enhance their therapeutic potential. The compound is likely to possess interesting chemical and biological properties due to the presence of multiple heterocyclic moieties such as furan, pyridine, and imidazole, which are often associated with pharmacological activities.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been described in the literature. For instance, a range of novel sulfonamides incorporating different heterocyclic moieties such as thiazole and imidazo[1,2-a]pyridine were synthesized starting from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone . Although the specific synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is not detailed, similar synthetic routes could be employed, involving key steps such as cyclization, sulfonamide formation, and functional group transformations.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework, functional groups, and the overall conformation of the compound. The presence of distinct heterocyclic rings in the compound would result in characteristic spectroscopic signals that can be used to confirm its structure.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in a variety of chemical reactions. The imidazole ring, for example, can be functionalized further or participate in gold-catalyzed formal 1,3-dipolar annulation reactions as seen with N-pyridinylsulfilimines . Such reactions can lead to the formation of 2-amino-substituted N-fused imidazoles, indicating that the compound may also be amenable to similar transformations to generate diverse imidazole frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of multiple heterocyclic rings and the sulfonamide group can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, as demonstrated by in-vitro antihuman liver hepatocellular carcinoma cell line (HepG2) testing, suggests that they may have significant therapeutic potential . The molecular docking studies using the Molecular Operating Environment (MOE) indicate that some of these compounds could serve as inhibitors against specific enzymes, such as dihydrofolate reductase (DHFR) .

Wirkmechanismus

Target of Action

The primary target of the compound N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.

Mode of Action

The compound interacts with its target, Cytochrome P450 2A6, and exhibits a high coumarin 7-hydroxylase activity . This interaction leads to the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide . It is also competent in the metabolic activation of aflatoxin B1 .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of certain drugs and toxins. Specifically, it enhances the hydroxylation process of cyclophosphamide and ifosphamide, which are anti-cancer drugs . It also plays a role in the metabolic activation of aflatoxin B1, a potent carcinogen .

Result of Action

The result of the compound’s action is the enhanced metabolism of certain drugs and toxins. By increasing the hydroxylation of cyclophosphamide and ifosphamide, the compound may enhance the efficacy of these anti-cancer drugs . Additionally, its role in the metabolic activation of aflatoxin B1 could influence the body’s response to this toxin .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S/c1-18-9-14(16-10-18)22(19,20)17-8-11-4-5-12(15-7-11)13-3-2-6-21-13/h2-7,9-10,17H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPYNTLUKUBHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)

![N-[(5-Bromothiophen-2-yl)methyl]-2-chloro-N-(3-hydroxypropyl)acetamide](/img/structure/B3001175.png)

![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)

![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B3001179.png)